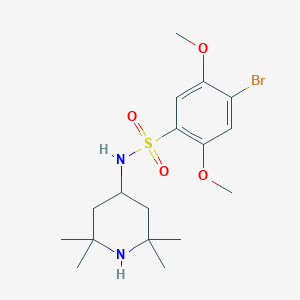
4-butoxy-N-cyclohexylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-cyclohexylbenzenesulfonamide, also known as AC-42, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. AC-42 belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological properties.
作用机制
4-butoxy-N-cyclohexylbenzenesulfonamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The compound enhances the activity of the receptor by binding to a site distinct from the acetylcholine binding site. The activation of α7nAChR leads to the release of neurotransmitters such as glutamate and GABA, which play a crucial role in the regulation of neuronal activity. This compound also modulates the activity of other ion channels such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. The compound reduces the production of amyloid-beta, a protein that forms plaques in the brain of Alzheimer's patients. This compound also reduces the frequency and severity of seizures in animal models of epilepsy. The compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-butoxy-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied. This compound is also selective for the α7nAChR, which reduces the potential for off-target effects. However, this compound has limitations for use in lab experiments. The compound has poor solubility in water, which makes it challenging to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide. One potential application is in the treatment of neuropathic pain, a condition that affects millions of people worldwide. This compound has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cognitive impairment, a common symptom of several neurological disorders. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a cognitive enhancer. Finally, this compound may have applications in the treatment of addiction, as the α7nAChR has been implicated in the reward pathway in the brain. Further research is needed to determine the potential of this compound as a treatment for addiction.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various neurological disorders. The compound acts as a positive allosteric modulator of the α7nAChR, leading to its neuroprotective and analgesic effects. This compound has advantages and limitations for use in lab experiments, and further research is needed to determine its potential as a therapeutic agent. The future directions for the study of this compound include the treatment of neuropathic pain, cognitive impairment, and addiction.
合成方法
The synthesis of 4-butoxy-N-cyclohexylbenzenesulfonamide involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity and yield of the compound can be improved by using different solvents and purification methods.
科学研究应用
4-butoxy-N-cyclohexylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. The compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to its neuroprotective effects. This compound has also been studied for its potential use as an anticonvulsant, with promising results in animal models.
属性
分子式 |
C16H25NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-butoxy-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-13-20-15-9-11-16(12-10-15)21(18,19)17-14-7-5-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3 |
InChI 键 |
CPIQSJZGQWTRAO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)







![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)
